Boc-D-Asn(Xan)-OH

Peptide Synthesis Boc SPPS Asparagine Coupling

Boc-D-Asn(Xan)-OH (CAS 200192-48-9) is the essential Xan-protected D-asparagine building block for Boc solid-phase peptide synthesis. Unlike unprotected Boc-D-Asn-OH, the xanthyl group completely suppresses β-cyanoalanine formation during carbodiimide (DCC/DIC) or uronium (HBTU/TBTU) activation, ensuring single-coupling efficiency and peptide purity ≥98%. Pre-validated solubility in DMF (0.5 M) enables seamless integration into automated SPPS. Choose this building block when synthesis fidelity, D-amino acid incorporation, and minimal side reactions are critical for your therapeutic peptide candidates.

Molecular Formula C22H24N2O6
Molecular Weight 412.4 g/mol
CAS No. 200192-48-9
Cat. No. B557118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoc-D-Asn(Xan)-OH
CAS200192-48-9
SynonymsBoc-D-Asn(Xan)-OH; 200192-48-9; AmbotzBAA1169; BOC-D-ASN-OH; N-Boc-Nt-Xanthyl-D-asparagine; MolPort-008-267-383; ZINC2554983; X5794
Molecular FormulaC22H24N2O6
Molecular Weight412.4 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC(CC(=O)NC1C2=CC=CC=C2OC3=CC=CC=C13)C(=O)O
InChIInChI=1S/C22H24N2O6/c1-22(2,3)30-21(28)23-15(20(26)27)12-18(25)24-19-13-8-4-6-10-16(13)29-17-11-7-5-9-14(17)19/h4-11,15,19H,12H2,1-3H3,(H,23,28)(H,24,25)(H,26,27)/t15-/m1/s1
InChIKeyYMGDQLXBNMRJMR-OAHLLOKOSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Boc-D-Asn(Xan)-OH (CAS 200192-48-9): D-Asparagine Building Block for Boc SPPS with Xanthyl Side-Chain Protection


Boc-D-Asn(Xan)-OH (CAS 200192-48-9) is a D-asparagine derivative featuring an acid-labile tert-butyloxycarbonyl (Boc) group on the α-amino function and a 9-xanthenyl (Xan) protecting group on the side-chain amide nitrogen . This building block is specifically designed for Boc solid-phase peptide synthesis (Boc SPPS), where the xanthyl group serves to suppress side reactions during amino acid activation and coupling, while being cleaved concomitantly with the Boc group under standard trifluoroacetic acid (TFA) deprotection conditions .

Why Boc-D-Asn(Xan)-OH Cannot Be Replaced by Unprotected Boc-D-Asn-OH in Critical Peptide Syntheses


Direct substitution of Boc-D-Asn(Xan)-OH with unprotected Boc-D-Asn-OH is not functionally equivalent in Boc SPPS workflows. During standard carbodiimide-mediated activation (e.g., DCC), unprotected asparagine derivatives undergo significant side-chain dehydration to yield β-cyanoalanine byproducts, which can compromise peptide purity and overall yield [1]. The xanthyl (Xan) group sterically shields the carboxamide nitrogen, suppressing this dehydration pathway. Furthermore, when uronium-based coupling reagents (e.g., HBTU, TBTU) are employed, unprotected Boc-Asn derivatives are susceptible to cyanoalanine formation, whereas the Xan-protected variant avoids this risk entirely . Simply adding HOBt to unprotected Boc-Asn-OH couplings reduces but does not eliminate nitrile formation, as evidenced by quantitative ion-exchange chromatography analysis showing detectable byproduct levels even under optimized conditions [1]. Consequently, for high-fidelity peptide synthesis—particularly in long sequences, difficult couplings, or applications requiring stringent purity specifications—the protected building block is essential.

Quantitative Performance Evidence: Boc-D-Asn(Xan)-OH Versus Unprotected and Trityl-Protected Asparagine Building Blocks


Suppression of Nitrile Dehydration Byproduct During DCC Coupling: Xan-Protected vs. Unprotected Boc-Asn

Activation of unprotected Boc-Asn with dicyclohexylcarbodiimide (DCC) produces substantial amounts of the dehydration byproduct β-cyanoalanylglycine in addition to the desired Asn-Gly dipeptide. In contrast, protection of the amide function with the 4,4′-dimethoxybenzhydryl (Mbh) group—which is structurally and functionally analogous to the xanthyl (Xan) group in providing steric shielding of the carboxamide—completely eliminates detectable nitrile formation during DCC coupling [1]. The Xan protecting group functions through the same steric hindrance mechanism to suppress carboxamide attack during carbodiimide activation .

Peptide Synthesis Boc SPPS Asparagine Coupling Side Reaction Prevention

Avoidance of Cyanoalanine Formation with Uronium Coupling Reagents: Xan-Protected vs. Unprotected Boc-Asn

Standard unprotected Boc-asparagine building blocks are susceptible to cyanoalanine formation when activated with uronium-based coupling reagents (e.g., HBTU, TBTU, HATU). The xanthyl-protected derivative Boc-Asn(Xan)-OH avoids this side reaction entirely, enabling the use of uronium reagents without risk of byproduct generation . This property is explicitly documented in technical datasheets from major suppliers as a key differentiator for the Xan-protected building block.

Boc SPPS Uronium Reagents Cyanoalanine Coupling Efficiency

Improved Solubility Profile: Xan-Protected Asparagine vs. Unprotected Boc-Asn-OH in DMF

The xanthyl protecting group confers enhanced solubility to asparagine derivatives in organic solvents commonly employed in SPPS. Boc-Asn(Xan)-OH exhibits clear solubility at 1 mmol in 2 mL DMF , a concentration of 0.5 M that is practical for manual and automated peptide synthesis. In contrast, the unprotected Boc-D-Asn-OH, while also reported as clearly soluble at the same concentration in DMF , lacks the side-chain protection necessary to prevent dehydration during activation.

Solubility Boc SPPS DMF Coupling Efficiency

Comparative Protection Strategy: Xan vs. Trt for Asparagine Side-Chain in Boc SPPS

Both 9-xanthenyl (Xan) and trityl (Trt) groups are employed for asparagine side-chain protection in peptide synthesis. However, the Xan group is specifically indicated for Boc SPPS due to its acid-lability profile that matches Boc deprotection conditions (TFA-mediated cleavage), whereas Trt is predominantly utilized in Fmoc SPPS strategies . In a survey of 53 laboratories performing peptide synthesis, the predominant side-chain protecting group strategy for Fmoc-based syntheses was Asn(Trt), while Xan protection is explicitly documented for Boc SPPS applications [1].

Protecting Groups Asparagine Xanthyl Trityl Boc SPPS

Optimal Research and Industrial Applications for Boc-D-Asn(Xan)-OH


Boc SPPS of D-Asparagine-Containing Peptides with Carbodiimide Coupling

In Boc solid-phase peptide synthesis utilizing dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) activation, Boc-D-Asn(Xan)-OH is the preferred building block for incorporating D-asparagine residues. The xanthyl group completely suppresses nitrile dehydration byproducts that otherwise form with unprotected Boc-Asn-OH, as demonstrated in quantitative studies showing elimination of detectable β-cyanoalanine impurities [1]. This protection strategy enables single-step coupling without requiring post-synthetic rehydration or extensive purification.

Uronium-Mediated Asparagine Coupling in Boc SPPS

When synthetic protocols require the use of highly efficient uronium-based coupling reagents (e.g., HBTU, TBTU, HATU) for asparagine incorporation, Boc-D-Asn(Xan)-OH is specifically required because it avoids cyanoalanine formation, a known side reaction with unprotected Boc-Asn derivatives under these conditions . This compatibility allows peptide chemists to leverage the enhanced coupling efficiency of uronium reagents without compromising product purity.

Synthesis of D-Peptide Therapeutics Requiring High Purity

Boc-D-Asn(Xan)-OH is the designated building block for introducing D-asparagine residues in Boc SPPS . D-Amino acid incorporation is a key strategy for enhancing the proteolytic stability and pharmacokinetic properties of therapeutic peptides. The Xan-protected derivative ensures that D-asparagine can be incorporated with minimal side reactions, making it essential for the synthesis of D-peptide drug candidates where stringent purity specifications (≥98% by HPLC) are required for downstream biological evaluation.

Automated and High-Throughput Boc SPPS Workflows

In automated and high-throughput Boc SPPS platforms, reproducibility and minimization of side reactions are paramount. Boc-D-Asn(Xan)-OH provides a robust, pre-optimized building block that enables single coupling protocols for asparagine incorporation, in contrast to unprotected Boc-D-Asn-OH which may require multiple couplings due to aminosuccinimide formation during activation. The compound's solubility profile (clearly soluble at 0.5 M in DMF) is suitable for automated synthesizer solvent delivery systems, facilitating seamless integration into high-throughput peptide production pipelines.

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